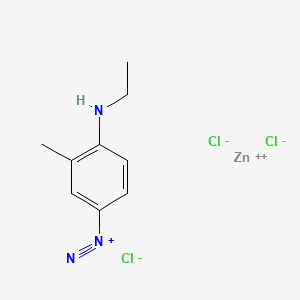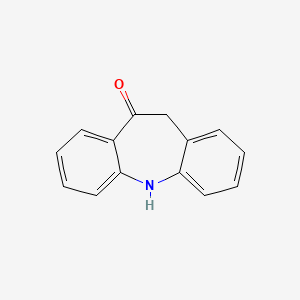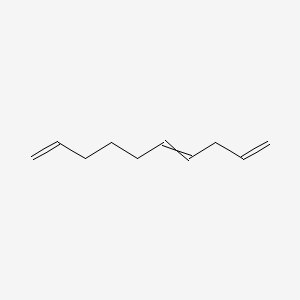
Deca-1,4,9-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deca-1,4,9-triene is an organic compound with the molecular formula C₁₀H₁₆. It is a linear triene, meaning it contains three double bonds within its carbon chain. This compound is of interest due to its unique structure and reactivity, making it a valuable subject in organic chemistry research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Deca-1,4,9-triene can be synthesized through various methods. One common approach involves the selective hydrogenation of polyenes. For instance, the hydrogenation of deca-1,4,9-trien-1-yltrimethylsilane using 9-borabicyclo[3.3.1]nonane (9-BBN) followed by oxidation with hydrogen peroxide yields this compound .
Industrial Production Methods: Industrial production of this compound often involves the catalytic trimerization of butadiene. This process uses titanium tetrachloride and an organoaluminium co-catalyst to produce the desired triene with high efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Deca-1,4,9-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products:
Oxidation: this compound can be converted to deca-1,4,9-trien-3-ol.
Reduction: Complete hydrogenation yields decane.
Substitution: Halogenation can produce compounds like 1-bromo-deca-4,9-diene.
Applications De Recherche Scientifique
Deca-1,4,9-triene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, particularly in the synthesis of pheromones.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: this compound is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of deca-1,4,9-triene involves its ability to participate in various chemical reactions due to the presence of multiple double bonds. These double bonds can interact with different molecular targets, facilitating reactions such as addition, oxidation, and substitution. The pathways involved often depend on the specific reagents and conditions used in the reactions .
Comparaison Avec Des Composés Similaires
Deca-1,5,9-triene: Another linear triene with a different arrangement of double bonds.
Cyclododecatriene: A cyclic triene with similar reactivity but different structural properties.
Uniqueness: Deca-1,4,9-triene is unique due to its specific arrangement of double bonds, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
Propriétés
Numéro CAS |
10124-98-8 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(4E)-deca-1,4,9-triene |
InChI |
InChI=1S/C10H16/c1-3-5-7-9-10-8-6-4-2/h3-4,7,9H,1-2,5-6,8,10H2/b9-7+ |
Clé InChI |
TVEFFNLPYIEDLS-VQHVLOKHSA-N |
SMILES |
C=CCCCC=CCC=C |
SMILES isomérique |
C=CCCC/C=C/CC=C |
SMILES canonique |
C=CCCCC=CCC=C |
Apparence |
Solid powder |
Key on ui other cas no. |
10124-98-8 |
Pictogrammes |
Flammable; Environmental Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Deca-1,4,9-triene; EINECS 233-346-8; 1-TRANS-4,9-DECATRIENE. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



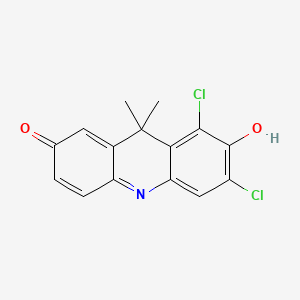
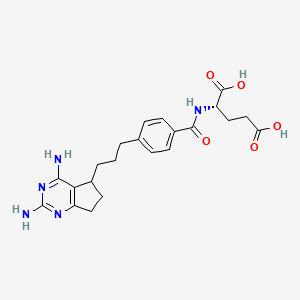
![N-(3-bromophenyl)-3-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]propanamide](/img/structure/B1669911.png)
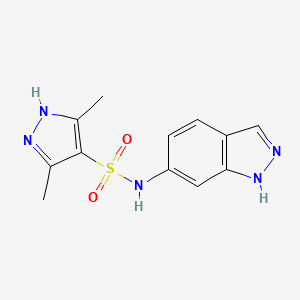
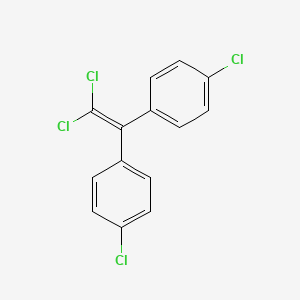
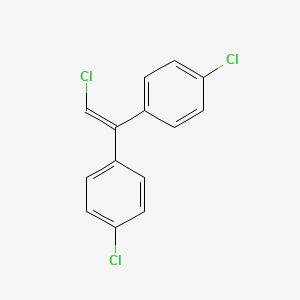
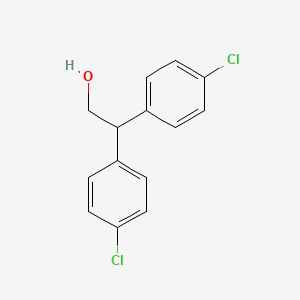
![(2S)-5-amino-2-[[4-[(2-amino-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanoic acid](/img/structure/B1669917.png)
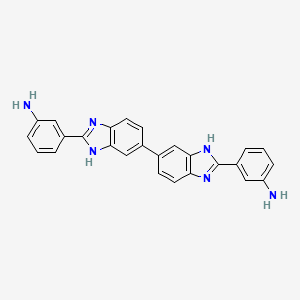
![2-[[6-[Bis(carboxymethyl)amino]-1,4-dioxocan-6-yl]-(carboxymethyl)amino]acetic acid](/img/structure/B1669921.png)

